molecular formula C4H2Br2MgS B3148156 Magnesium, bromo(5-bromo-2-thienyl)- CAS No. 63746-81-6

Magnesium, bromo(5-bromo-2-thienyl)-

Cat. No.: B3148156
CAS No.: 63746-81-6
M. Wt: 266.24 g/mol
InChI Key: AQHOENYROFTJJB-UHFFFAOYSA-M
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Description

Magnesium, bromo(5-bromo-2-thienyl)- is a compound that belongs to the class of organomagnesium compounds, specifically a Grignard reagent. It is derived from thiophene, a five-membered heterocyclic compound containing sulfur. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo(5-bromo-2-thienyl)- typically involves the reaction of 5-bromo-2-thienyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction can be represented as follows:

5-bromo-2-thienyl bromide+MgMagnesium, bromo(5-bromo-2-thienyl)-\text{5-bromo-2-thienyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo(5-bromo-2-thienyl)-} 5-bromo-2-thienyl bromide+Mg→Magnesium, bromo(5-bromo-2-thienyl)-

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(5-bromo-2-thienyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds to form alcohols.

    Coupling Reactions: It participates in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

    Substitution Reactions: It can undergo substitution reactions where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in anhydrous THF.

    Coupling Reactions: Often use palladium catalysts and bases such as potassium carbonate.

    Substitution Reactions: May involve various nucleophiles under different conditions depending on the desired product.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

Magnesium, bromo(5-bromo-2-thienyl)- has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of conjugated polymers for electronic and optoelectronic applications.

    Pharmaceuticals: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism by which magnesium, bromo(5-bromo-2-thienyl)- exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then participate in various reactions, such as nucleophilic addition or cross-coupling, by transferring the thienyl group to an electrophilic center. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, bromo(2-thienyl)-: Similar structure but lacks the additional bromine atom at the 5-position.

    Magnesium, bromo(3-thienyl)-: The bromine atom is positioned differently on the thiophene ring.

    Magnesium, bromo(2-furyl)-: Contains an oxygen atom in the heterocyclic ring instead of sulfur.

Uniqueness

Magnesium, bromo(5-bromo-2-thienyl)- is unique due to the presence of two bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The additional bromine atom at the 5-position can provide steric and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

magnesium;5-bromo-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHOENYROFTJJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC(=C1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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